2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid
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Overview
Description
2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid is an organic compound that contains a thiadiazole ring attached to an acetic acid moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid typically involves the reaction of 1,2,5-thiadiazole-3-ol with chloroacetic acid under basic conditions. The reaction proceeds as follows:
Starting Materials: 1,2,5-thiadiazole-3-ol and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 1,2,5-thiadiazole-3-ol is dissolved in a suitable solvent, and chloroacetic acid is added slowly while maintaining the reaction mixture at a controlled temperature. The base is then added to facilitate the formation of the desired product.
Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Stirring: Ensuring continuous stirring and temperature control to maintain reaction efficiency.
Automated Systems: Employing automated systems for the addition of reactants and monitoring of reaction parameters.
Purification and Quality Control: Implementing purification steps such as crystallization and chromatography, followed by rigorous quality control to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alcohols or amines are used in the presence of catalysts like sulfuric acid or hydrochloric acid.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiadiazoles.
Substitution Products: Esters and amides of this compound.
Scientific Research Applications
2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in metabolic pathways and cellular signaling.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and microbial growth.
Effects: The compound exerts its effects by inhibiting or activating specific enzymes, leading to altered cellular functions and therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2-((1,2,4-Thiadiazol-3-yl)oxy)acetic acid: Similar structure but with a different thiadiazole ring.
2-((1,3,4-Thiadiazol-2-yl)oxy)acetic acid: Another isomer with a different ring position.
2-((1,2,5-Thiadiazol-3-yl)oxy)propanoic acid: Similar compound with a propanoic acid moiety instead of acetic acid.
Uniqueness
2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid is unique due to its specific ring structure and the presence of an acetic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C4H4N2O3S |
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Molecular Weight |
160.15 g/mol |
IUPAC Name |
2-(1,2,5-thiadiazol-3-yloxy)acetic acid |
InChI |
InChI=1S/C4H4N2O3S/c7-4(8)2-9-3-1-5-10-6-3/h1H,2H2,(H,7,8) |
InChI Key |
MACRSETWQLERJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSN=C1OCC(=O)O |
Origin of Product |
United States |
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